molecular formula C20H13F2N3O3S B2919872 (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327169-69-6

(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2919872
CAS No.: 1327169-69-6
M. Wt: 413.4
InChI Key: QCGOVUUCRNEKAL-CLCOLTQESA-N
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Description

The compound “(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide” is a chromene derivative featuring a planar conjugated system with a substituted phenylimino group and a thiazole-linked carboxamide. Its structure includes:

  • Thiazole carboxamide: The 1,3-thiazol-2-yl group introduces heterocyclic diversity, which is common in bioactive molecules due to its ability to participate in hydrogen bonding and metal coordination .

While direct experimental data (e.g., melting point, solubility) for this compound are unavailable, structural analogs suggest it may exhibit properties relevant to medicinal or agrochemical applications, such as antimicrobial or enzyme-inhibitory activity .

Properties

IUPAC Name

2-(3,5-difluorophenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O3S/c1-27-16-4-2-3-11-7-15(18(26)25-20-23-5-6-29-20)19(28-17(11)16)24-14-9-12(21)8-13(22)10-14/h2-10H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGOVUUCRNEKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC(=CC(=C3)F)F)C(=C2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in the phenylimino substituents and their positions:

Compound Name Substituent on Phenylimino Molecular Formula Molecular Weight (g/mol) Key Features
(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 3,4-difluoro C₂₀H₁₃F₂N₃O₃S 413.4 Asymmetric fluorine substitution; potential for varied H-bonding patterns.
(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 4-trifluoromethyl C₂₁H₁₄F₃N₃O₃S 445.4 Bulkier CF₃ group; enhanced lipophilicity and electron-withdrawing effects.
Target Compound: (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 3,5-difluoro C₂₀H₁₃F₂N₃O₃S ~413.4 (estimated) Symmetric fluorine substitution; optimized for symmetry-driven crystal packing.

Key Observations :

  • Substituent Position : The 3,5-difluoro substitution in the target compound offers symmetry, which may improve crystallinity compared to the asymmetric 3,4-difluoro analog .
  • Hydrogen Bonding : The 3,5-difluoro configuration may facilitate bifurcated hydrogen bonds with protein targets, as seen in halogen-rich pharmaceuticals .
Functional Group Comparisons
  • Thiazole vs. Thiadiazole : Unlike 1,3,4-thiadiazole derivatives (e.g., antimicrobial agents in ), the 1,3-thiazole group in the target compound lacks a sulfur atom in the five-membered ring but retains hydrogen-bonding capacity via its NH group.

Q & A

Q. What are the optimal synthetic routes for preparing (2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A chromene core is first constructed via condensation of substituted salicylaldehyde derivatives with active methylene compounds (e.g., cyanoacetamide). The imino group at position 2 can be introduced by reacting with 3,5-difluoroaniline under reflux in ethanol. The thiazole-2-yl carboxamide moiety is incorporated via nucleophilic acyl substitution using 2-aminothiazole and an activated carbonyl intermediate (e.g., acid chloride). Solvent selection (DMF or acetonitrile) and base (K₂CO₃) are critical for yield optimization. Reaction progress should be monitored by TLC, and purification achieved via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the chromene backbone (e.g., methoxy at δ ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range). The imino proton (Z-configuration) appears as a singlet near δ 8.2–8.5 ppm.
  • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+).
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves the Z-configuration and hydrogen-bonding networks. Data collection at low temperature (e.g., 100 K) improves resolution .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing CLSI guidelines.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure influence solubility and bioactivity?

  • Methodological Answer : Analyze X-ray data to identify intermolecular interactions (e.g., N–H⋯O, C–H⋯F). Graph set analysis (Etter’s rules) categorizes motifs like R₂²(8) rings. Solubility is reduced by strong π-π stacking of chromene and thiazole rings. To enhance bioavailability, introduce polar substituents (e.g., hydroxyl groups) without disrupting critical hydrogen bonds. Computational tools (Mercury 4.0) model packing efficiency .

Q. How to resolve contradictions in bioactivity data across similar chromene-thiazole hybrids?

  • Methodological Answer :
  • Structural Comparison : Overlay NMR/X-ray data of analogs (e.g., nitro vs. methoxy substituents) to identify electronic/steric effects.
  • SAR Studies : Synthesize derivatives with systematic substitutions (e.g., replacing 3,5-difluorophenyl with 4-fluorophenyl) and test in parallel.
  • Metabolic Stability : Use hepatic microsome assays to assess degradation rates. Contradictions may arise from differential metabolism (e.g., CYP450-mediated oxidation of methoxy groups) .

Q. What strategies validate the proposed mechanism of action for this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., DNA topoisomerase II). Validate with site-directed mutagenesis (e.g., key residues in the active site).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • siRNA Knockdown : Silence putative targets (e.g., Bcl-2 for apoptosis) and assess compound efficacy loss. Cross-reference with transcriptomics/proteomics datasets .

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